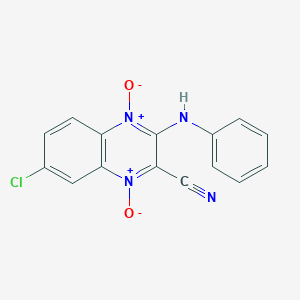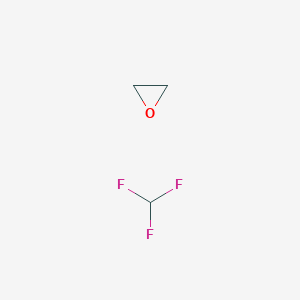![molecular formula C8H13N3O4 B14239188 1,5-Dinitro-3-azabicyclo[3.3.1]nonane CAS No. 488808-44-2](/img/structure/B14239188.png)
1,5-Dinitro-3-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dinitro-3-azabicyclo[3.3.1]nonane is a complex organic compound belonging to the azabicyclo family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two nitro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dinitro-3-azabicyclo[3.3.1]nonane can be synthesized through a series of chemical reactions. One common method involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes with potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids . Another approach is the Mannich condensation of 3-acetonyl-2,4-bis(aci-nitro)cyclohex-5-en-1-one disodium salt with formaldehyde and primary amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dinitro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using hydrogenation with nickel catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: Mannich condensation reactions are commonly used to introduce additional substituents onto the bicyclic structure.
Common Reagents and Conditions
Reduction: Hydrogen gas and nickel catalysts are commonly used for the reduction of nitro groups.
Substitution: Various nucleophiles, such as amines and thiols, can be used under basic conditions.
Condensation: Formaldehyde and primary amines are typical reagents for Mannich condensation reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
1,5-Dinitro-3-azabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Dinitro-3-azabicyclo[3.3.1]nonane involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in a variety of chemical pathways, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.3.1]nonane: A related compound with similar bicyclic structure but different functional groups.
9-Azabicyclo[3.3.1]nonane: Another derivative with variations in the substituents on the bicyclic framework.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: A compound with additional nitrogen atoms in the bicyclic structure.
Uniqueness
1,5-Dinitro-3-azabicyclo[3.3.1]nonane is unique due to its specific arrangement of nitro and amine groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .
Eigenschaften
CAS-Nummer |
488808-44-2 |
|---|---|
Molekularformel |
C8H13N3O4 |
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
1,5-dinitro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13N3O4/c12-10(13)7-2-1-3-8(4-7,11(14)15)6-9-5-7/h9H,1-6H2 |
InChI-Schlüssel |
SFUFPVDSRHKJTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(C1)(CNC2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


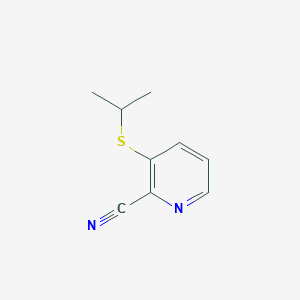
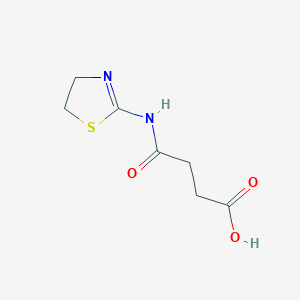
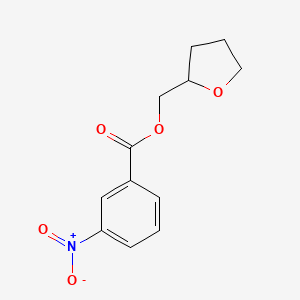

![Benzoic acid, 4-[(2-methylpropyl)amino]-, ethyl ester](/img/structure/B14239138.png)

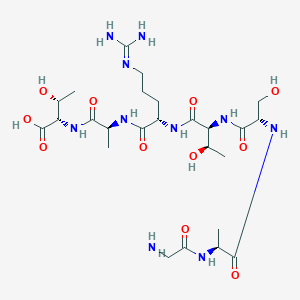
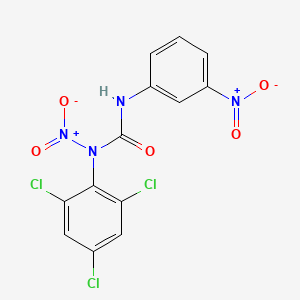
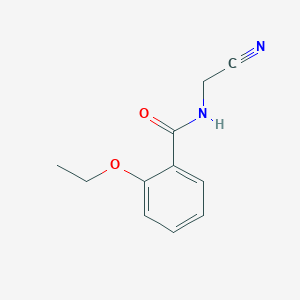
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
